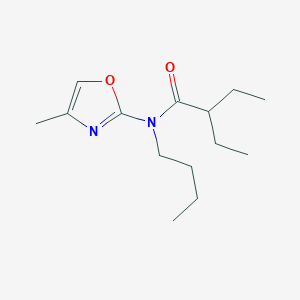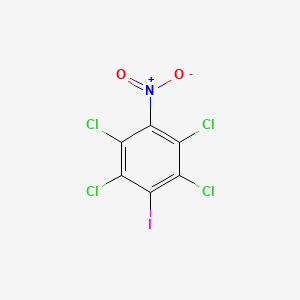
1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene is an organic compound with the molecular formula C6Cl4INO2 It is a derivative of benzene, characterized by the presence of four chlorine atoms, one iodine atom, and one nitro group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,2,4,5-tetrachlorobenzene followed by iodination. The nitration is typically carried out using concentrated sulfuric acid and nitric acid at elevated temperatures. The iodination step can be achieved using iodine and a suitable oxidizing agent such as sodium metaperiodate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the iodine atom, forming iodate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).
Major Products
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1,2,4,5-tetrachloro-3-iodo-6-aminobenzene.
Oxidation: Formation of iodate derivatives.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene involves its interaction with cellular components, leading to various biochemical effects. One proposed mechanism is lipid peroxidation, where the compound induces oxidative stress, disrupting the structure and function of cellular membranes . This can result in cell death or inhibition of microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: A related compound with similar structural features but lacking the iodine atom.
1,2,3,4-Tetrachloro-5-nitrobenzene: An isomer with different positions of chlorine and nitro groups on the benzene ring.
Uniqueness
1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene is unique due to the presence of both iodine and nitro groups on the benzene ring, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
56892-58-1 |
|---|---|
Fórmula molecular |
C6Cl4INO2 |
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
1,2,4,5-tetrachloro-3-iodo-6-nitrobenzene |
InChI |
InChI=1S/C6Cl4INO2/c7-1-3(9)6(12(13)14)4(10)2(8)5(1)11 |
Clave InChI |
DQJZMCUJIWLMQI-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)I)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


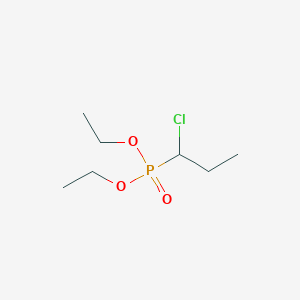
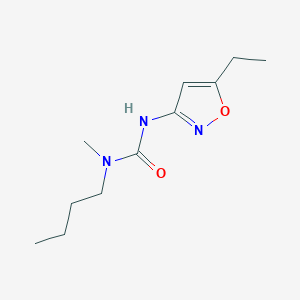
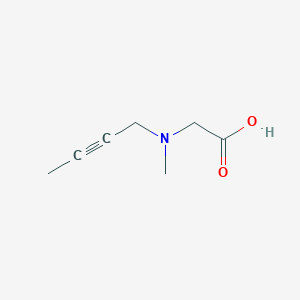

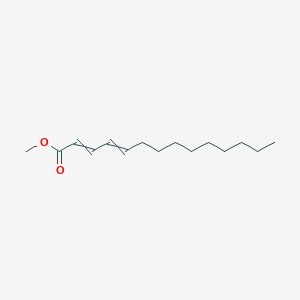


![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)


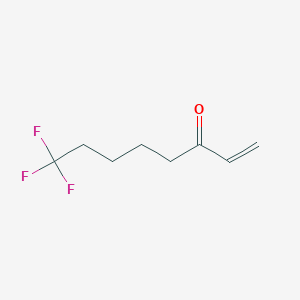
![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)

